2-Methylpropyl 2-methylpent-4-enoate
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Overview
Description
2-Methylpropyl 2-methylpent-4-enoate is an organic compound with the molecular formula C10H18O2. It is an ester formed from the reaction of 2-methylpent-4-enoic acid and 2-methylpropanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 2-methylpent-4-enoate typically involves the esterification of 2-methylpent-4-enoic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters ensures efficient production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 2-methylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products Formed
Oxidation: 2-Methylpent-4-enoic acid or 2-methylpent-4-enal.
Reduction: 2-Methylpent-4-en-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Methylpropyl 2-methylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylpropyl 2-methylpent-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylpent-4-enoic acid: A precursor in the synthesis of 2-Methylpropyl 2-methylpent-4-enoate.
2-Methylpent-4-en-1-ol: A reduction product of the ester.
2-Methylpropyl acetate: Another ester with similar structural features
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
58031-02-0 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-methylpropyl 2-methylpent-4-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-6-9(4)10(11)12-7-8(2)3/h5,8-9H,1,6-7H2,2-4H3 |
InChI Key |
WBOXHCVWWIJOLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(C)CC=C |
Origin of Product |
United States |
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